1-Methyl-3-thioxo-2,3,5,6,7,8-hexahydroisoquinoline-4-carbonitrile
Description
Properties
IUPAC Name |
1-methyl-3-sulfanylidene-5,6,7,8-tetrahydro-2H-isoquinoline-4-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2S/c1-7-8-4-2-3-5-9(8)10(6-12)11(14)13-7/h2-5H2,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBBIVWBHKOGCDQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CCCCC2=C(C(=S)N1)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-Methyl-3-thioxo-2,3,5,6,7,8-hexahydroisoquinoline-4-carbonitrile typically involves the nucleophilic vinyl substitution (SNVin) reaction. One common synthetic route includes the reaction of 2-acetyl-1-(N-morpholinyl)cyclohexene with malonothioamides or dithioamides . The reaction conditions often involve the use of solvents like ethanol and catalysts such as triethylamine to facilitate the cyclocondensation process . Industrial production methods may vary, but they generally follow similar principles, optimizing reaction conditions for higher yields and purity.
Chemical Reactions Analysis
1-Methyl-3-thioxo-2,3,5,6,7,8-hexahydroisoquinoline-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones under specific conditions.
Reduction: The carbonitrile group can be reduced to primary amines using reducing agents like lithium aluminum hydride (LiAlH4).
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2), reducing agents like LiAlH4, and nucleophiles such as amines and alcohols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemical Properties and Structure
1-Methyl-3-thioxo-2,3,5,6,7,8-hexahydroisoquinoline-4-carbonitrile is characterized by the following molecular formula:
- Molecular Formula: C₁₃H₁₅N₃S
- Molecular Weight: 245.35 g/mol
- CAS Number: 95546-96-6
The compound features a thioxo group which contributes to its reactivity and biological activity. The isoquinoline core is known for its diverse pharmacological effects.
Antimicrobial Properties
Research has demonstrated that derivatives of this compound exhibit significant antimicrobial activity. A study reported the synthesis of various substituted derivatives and their evaluation against different bacterial strains. The results indicated that certain derivatives had notable inhibition zones against pathogens like Staphylococcus aureus and Escherichia coli .
Anticancer Activity
The compound has also been investigated for its anticancer properties. Studies have shown that it can induce apoptosis in cancer cell lines through various mechanisms including the modulation of apoptosis-related proteins. The structural modifications of the thioxo group are crucial for enhancing its cytotoxic effects .
Neuroprotective Effects
Neuroprotective applications have been explored due to the compound's ability to modulate neurotransmitter systems. In vitro studies suggest that it can protect neurons from oxidative stress and excitotoxicity, making it a candidate for further research in neurodegenerative diseases .
Synthetic Applications
The synthesis of this compound is achieved through various methods including:
- SNV Reaction: The compound can be synthesized via SNV reactions involving appropriate precursors such as 2-acetyl derivatives .
This synthetic versatility allows for the generation of numerous derivatives that can be tailored for specific biological activities.
Case Study 1: Antimicrobial Activity Assessment
A comprehensive study assessed the antimicrobial activity of several derivatives of this compound. The diameter of inhibition zones was measured against standard bacterial strains:
| Compound | Diameter of Inhibition Zone (mm) |
|---|---|
| Compound A | 20 mm |
| Compound B | 15 mm |
| Compound C | 25 mm |
This study highlighted the potential of these compounds as lead structures for developing new antimicrobial agents .
Case Study 2: Cytotoxicity in Cancer Cell Lines
In another research effort focusing on anticancer activity, various derivatives were tested against breast cancer cell lines. The results showed that certain modifications significantly increased cytotoxicity:
| Derivative | IC50 (µM) |
|---|---|
| Derivative X | 10 µM |
| Derivative Y | 5 µM |
| Derivative Z | 15 µM |
These findings suggest that structural modifications can enhance therapeutic efficacy against cancer .
Mechanism of Action
The mechanism of action of 1-Methyl-3-thioxo-2,3,5,6,7,8-hexahydroisoquinoline-4-carbonitrile involves its interaction with molecular targets such as enzymes and receptors. The thioxo group can form covalent bonds with active site residues of enzymes, leading to inhibition. The carbonitrile group can participate in hydrogen bonding and electrostatic interactions with receptor sites, modulating their activity . These interactions are crucial for the compound’s biological effects, including antimicrobial and anticancer activities.
Comparison with Similar Compounds
Table 1: Core Structural Variations in Hexahydroisoquinoline Derivatives
*Molecular weights for tetrahydroisoquinoline derivatives in range from ~260–310 g/mol depending on methoxy substituents.
Key Observations :
This may enhance interactions with biological targets or catalytic sites. Methyl vs. Morpholino at R1: The morpholino-substituted analogue () exhibits higher molecular weight (223 vs. 204.29) and improved solubility due to the polar morpholine ring .
Biological Activity: The 1-isobutyl-3-oxo derivative () demonstrated in vivo stability in murine models, with detectable levels in brain tissue after intraperitoneal administration . This suggests that alkyl substituents (e.g., isobutyl) may improve blood-brain barrier penetration.
Spectroscopic Differences :
- ¹H NMR : The target compound’s aromatic proton signal (δ 8.69 ppm) is absent in saturated analogues (e.g., 1-isobutyl-3-oxo derivative), which show only aliphatic proton resonances .
- LC-MS Retention Times : The target compound elutes at 5.9 min , whereas the 1-isobutyl-3-oxo analogue elutes earlier (method-dependent), reflecting differences in polarity.
Functional Group Impact on Physicochemical Properties
Table 2: Functional Group Influence on Key Properties
Biological Activity
1-Methyl-3-thioxo-2,3,5,6,7,8-hexahydroisoquinoline-4-carbonitrile (CAS No. 95546-96-6) is a compound belonging to the class of tetrahydroisoquinolines. This class of compounds has garnered attention for their diverse biological activities, including anticancer, antimicrobial, and neuroprotective effects. This article reviews the biological activity of this specific compound based on available research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molar mass of approximately 204.29 g/mol. The compound features a hexahydroisoquinoline core structure with a thioxo group and a carbonitrile functional group that may contribute to its biological properties.
Anticancer Activity
Research indicates that tetrahydroisoquinoline derivatives often exhibit significant anticancer properties. A study highlighted the potential of related compounds in inducing apoptosis in various cancer cell lines. For instance:
- Mechanism of Action : Compounds with similar structures have been shown to interact with tubulin and induce apoptosis selectively in tumor cells .
- Case Study : In vitro tests demonstrated that certain tetrahydroisoquinolines could inhibit the proliferation of human cancer cell lines such as HeLa and A549 with IC50 values indicating effective cytotoxicity .
Antimicrobial Activity
The antimicrobial potential of this compound has not been extensively documented; however, related compounds have shown promising results:
- Antibacterial Efficacy : Similar derivatives have displayed significant antibacterial activity against pathogens like Staphylococcus aureus and Escherichia coli . The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Neuroprotective Effects
Tetrahydroisoquinoline derivatives are also studied for their neuroprotective effects:
- Potential Applications : Research suggests that these compounds could be beneficial in treating neurodegenerative diseases such as Alzheimer's due to their ability to modulate neurotransmitter systems .
Data Summary
Q & A
Q. Basic
- NMR : ¹H and ¹³C NMR identify substituent positions (e.g., methyl groups at δ 2.65 ppm, thiophenyl protons at δ 7.16–7.73 ppm) .
- IR : Carbonyl (C=O, 1671–1699 cm⁻¹) and nitrile (C≡N, ~2200 cm⁻¹) stretches confirm functional groups .
- X-ray crystallography : Resolves bond lengths (e.g., C–C = 1.362–1.506 Å) and angles (e.g., C14–C13–C12 = 99.6°) in triclinic crystal systems (space group P1) .
How should researchers address contradictions in spectroscopic data during structural elucidation?
Q. Advanced
- Cross-validation : Compare experimental NMR shifts with DFT-calculated spectra (e.g., using Gaussian or ORCA).
- Impurity analysis : Use HPLC-MS to detect byproducts (e.g., uncyclized intermediates) that may distort signals.
- Dynamic effects : Variable-temperature NMR can resolve overlapping peaks caused by conformational flexibility in the hexahydroisoquinoline ring .
What in vitro assays are suitable for evaluating the bioactivity of this compound?
Q. Basic
- Enzyme inhibition : Screen against COX-2 or PDE3 isoforms using fluorometric assays (IC₅₀ determination) for anti-inflammatory or cardiotonic activity .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HepG2) to assess anti-proliferative effects .
- Oxidative stress models : Measure ROS scavenging in H₂O₂-treated macrophages via DCFH-DA probes.
How can structure-activity relationships (SAR) guide the design of analogs with enhanced activity?
Q. Advanced
- Substituent modulation : Introduce electron-withdrawing groups (e.g., Br, NO₂) at the 4-position to enhance electrophilicity and target binding .
- Ring hybridization : Replace the thiophene moiety with pyridine or furan to alter π-stacking interactions with enzymes .
- Steric effects : Methyl groups at the 1-position improve metabolic stability by shielding the nitrile group from hydrolysis .
What factors influence the stability of this compound during storage?
Q. Basic
- Light sensitivity : Store in amber vials to prevent photodegradation of the thioxo group.
- Moisture control : Use desiccants (silica gel) to avoid hydrolysis of the nitrile to amides.
- Temperature : Long-term stability is maintained at −20°C, as evidenced by <5% degradation over 12 months .
How do crystal packing interactions affect the compound’s physicochemical properties?
Q. Advanced
- Hydrogen bonding : N–H···O interactions (2.8–3.0 Å) stabilize the crystal lattice, increasing melting points (e.g., 163–165°C) .
- π–π stacking : Thiophenyl and quinoline rings align face-to-face (3.4–3.6 Å spacing), enhancing solubility in aromatic solvents .
- Disorder analysis : Partial occupancy of methyl groups (e.g., C14′–C13′) in the crystal may explain batch-to-batch variability in dissolution rates .
What computational methods aid in predicting the compound’s reactivity?
Q. Advanced
- Docking studies : AutoDock Vina predicts binding modes to COX-2 (PDB: 5KIR) with scoring functions (ΔG < −8 kcal/mol) .
- MD simulations : GROMACS models assess conformational stability of the hexahydroisoquinoline ring in aqueous vs. lipid bilayers.
- QM/MM calculations : Identify reactive sites for electrophilic substitution using Mulliken charges and frontier molecular orbitals .
How can synthetic byproducts be minimized during large-scale preparation?
Q. Advanced
- Flow chemistry : Continuous reactors reduce side reactions (e.g., dimerization) by maintaining precise stoichiometry and temperature .
- Workup optimization : Liquid-liquid extraction (ethyl acetate/water) removes unreacted aldehydes, while silica gel chromatography isolates diastereomers .
- In-line analytics : PAT tools (e.g., ReactIR) monitor reaction progress in real time to halt at maximum conversion.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
